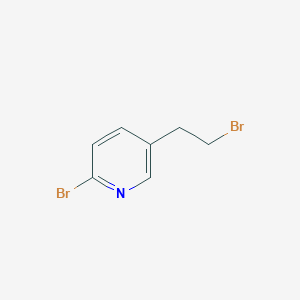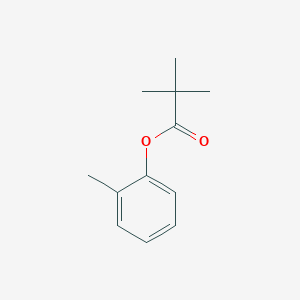
1-(Dimethylamino)-1-methoxyethylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethylamino)-1-methoxyethylene is an organic compound with the molecular formula C5H11NO It is a derivative of methanamine and is characterized by the presence of a methoxy group and a dimethylamino group attached to an ethene backbone
Preparation Methods
1-(Dimethylamino)-1-methoxyethylene can be synthesized through several methods. One common synthetic route involves the reaction of methanamine with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the methanol acting as both a solvent and a reactant. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(Dimethylamino)-1-methoxyethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The methoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Dimethylamino)-1-methoxyethylene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its structural similarity to certain biological amines.
Industry: Used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-1-methoxyethylene involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethylamino groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence the compound’s activity. Pathways involved may include metabolic processes where the compound is converted into active or inactive forms.
Comparison with Similar Compounds
1-(Dimethylamino)-1-methoxyethylene can be compared with similar compounds such as:
1,1-Dimethoxy-N,N-dimethylethylamine: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
N,N-Dimethylacetamide dimethyl acetal: Another related compound with distinct chemical properties and uses
Properties
CAS No. |
867-89-0 |
|---|---|
Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
1-methoxy-N,N-dimethylethenamine |
InChI |
InChI=1S/C5H11NO/c1-5(7-4)6(2)3/h1H2,2-4H3 |
InChI Key |
JTZFZDSUVLTEHV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















